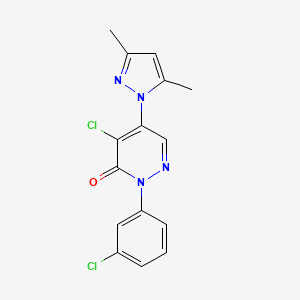
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone (4C2CP5DMPP) is a synthetic compound of interest in the field of medicinal chemistry. It has a wide range of potential applications in the laboratory, including its use as a drug candidate and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
Research has highlighted the phytotoxicity of certain pyridazinone compounds, including their ability to inhibit the Hill reaction and photosynthesis in plants. This inhibition is linked to the phytotoxic effects observed, suggesting potential applications in developing new herbicides with specific action mechanisms. For instance, modifications to the pyridazinone structure have led to compounds resistant to metabolic detoxification in plants, with additional properties such as interference with chloroplast development, mirroring the actions of other herbicides but with significantly greater effectiveness J. L. Hilton et al., 1969.
Synthesis of New Compounds
Pyridazinones serve as key intermediates in the synthesis of a wide range of compounds. For example, the synthesis of new pyridazinones, pyridazin-imines, and pyridines from specific intermediates demonstrates the versatility of pyridazinones in chemical synthesis, offering a pathway to develop new molecules with potential applications in various fields S. Sayed et al., 2002.
Potential Antimicrobial and Anticancer Agents
The development of novel pyrazole derivatives incorporating the pyridazinone moiety has shown promising results as potential antimicrobial and anticancer agents. These compounds, through meticulous synthesis and characterization, exhibited higher anticancer activity than doxorubicin, a reference drug, in some cases. This highlights the potential of pyridazinone derivatives in pharmaceutical applications, particularly in designing new therapies for infectious diseases and cancer H. Hafez et al., 2016.
Anticancer, Antiangiogenic, and Antioxidant Activities
The synthesis of new derivatives of pyridazinones and their evaluation against various human cancer cell lines have revealed compounds with significant inhibitory effects, comparable to those of standard drugs like methotrexate. Some derivatives also displayed potent antiangiogenic and antioxidant activities, suggesting their utility in cancer treatment and prevention strategies by targeting tumor progression and oxidative stress V. T. Kamble et al., 2015.
Molecular Docking and Antimicrobial Agents
Further research involving the synthesis of pyridyl-pyrazolines and their molecular docking study has demonstrated the potential of these compounds as both anticancer and antimicrobial agents. This underscores the importance of pyridazinones in the development of new drugs with dual functionalities, offering a promising approach to tackle the rising challenge of microbial resistance alongside cancer therapy Kanubhai D. Katariya et al., 2021.
Eigenschaften
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9-6-10(2)20(19-9)13-8-18-21(15(22)14(13)17)12-5-3-4-11(16)7-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMABRBJYKDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

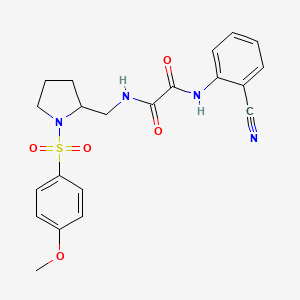

![2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2995816.png)
![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)
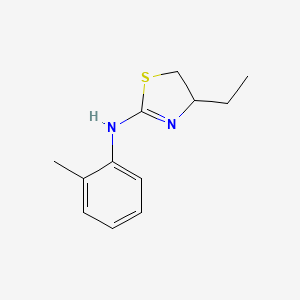
![4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2995819.png)
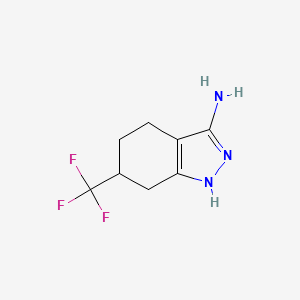
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)

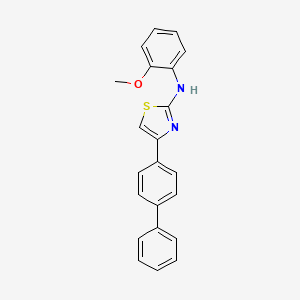
![5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)
![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)
